molecular formula C6H10Cl2N2O2 B7800095 (4-Azaniumyl-2,5-dihydroxyphenyl)azanium;dichloride

(4-Azaniumyl-2,5-dihydroxyphenyl)azanium;dichloride

Cat. No.: B7800095
M. Wt: 213.06 g/mol
InChI Key: NILKAWPWTYPHAH-UHFFFAOYSA-N
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Description

(4-Azaniumyl-2,5-dihydroxyphenyl)azanium;dichloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two azaniumyl groups and two hydroxyl groups attached to a phenyl ring, along with two chloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Azaniumyl-2,5-dihydroxyphenyl)azanium;dichloride typically involves the reaction of 2,5-dihydroxyaniline with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the proper formation of the desired product. The process may involve multiple steps, including purification and crystallization, to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated systems to control the reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Azaniumyl-2,5-dihydroxyphenyl)azanium;dichloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form amines.

    Substitution: The azaniumyl groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include quinones, amines, and substituted phenyl derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

(4-Azaniumyl-2,5-dihydroxyphenyl)azanium;dichloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including pain management and antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Azaniumyl-2,5-dihydroxyphenyl)azanium;dichloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors to trigger specific signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dihydroxyaniline: Shares the core structure but lacks the azaniumyl groups and chloride ions.

    4-Aminophenol: Contains an amino group and a hydroxyl group on the phenyl ring.

    Hydroquinone: Contains two hydroxyl groups on the phenyl ring but lacks the azaniumyl groups.

Uniqueness

(4-Azaniumyl-2,5-dihydroxyphenyl)azanium;dichloride is unique due to the presence of both azaniumyl and hydroxyl groups on the phenyl ring, along with the dichloride ions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(4-azaniumyl-2,5-dihydroxyphenyl)azanium;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.2ClH/c7-3-1-5(9)4(8)2-6(3)10;;/h1-2,9-10H,7-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILKAWPWTYPHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)[NH3+])O)[NH3+].[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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